molecular formula C12H7FN2 B7837796 2-(3-Fluorophenyl)isonicotinonitrile

2-(3-Fluorophenyl)isonicotinonitrile

Cat. No.: B7837796
M. Wt: 198.20 g/mol
InChI Key: HNCQTOSXWVIJCN-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)isonicotinonitrile is a fluorinated aromatic compound featuring an isonicotinonitrile core substituted with a 3-fluorophenyl group. This structure combines a pyridine ring (isonicotinonitrile) with a fluorine atom at the meta position of the attached phenyl group. The fluorine atom enhances lipophilicity and metabolic stability, while the nitrile group offers reactivity for further derivatization.

Properties

IUPAC Name

2-(3-fluorophenyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-11-3-1-2-10(7-11)12-6-9(8-14)4-5-15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCQTOSXWVIJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)isonicotinonitrile typically involves the reaction of 3-fluorophenylboronic acid with isonicotinonitrile under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)isonicotinonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 2-(3-fluorophenyl)isonicotinic acid.

  • Reduction: Reduction reactions can lead to the formation of 2-(3-fluorophenyl)isonicotinamide.

  • Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-(3-Fluorophenyl)isonicotinic acid

  • Reduction: 2-(3-Fluorophenyl)isonicotinamide

  • Substitution: Various amides and other derivatives

Scientific Research Applications

2-(3-Fluorophenyl)isonicotinonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Fluorophenyl)isonicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis, while its anticancer properties could be due to the inhibition of certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a structurally related compound, 2-((3-Cyanophenyl)amino)isonicotinonitrile (CAS 137225-12-8), is mentioned . This compound shares the isonicotinonitrile core but differs in substituents:

  • Substituent comparison: Target compound: 3-Fluorophenyl group (electron-withdrawing fluorine at meta position). Analog: 3-Cyanophenylamino group (electron-withdrawing cyano group at meta position with an additional amino linker).
Property 2-(3-Fluorophenyl)isonicotinonitrile 2-((3-Cyanophenyl)amino)isonicotinonitrile
Core structure Isonicotinonitrile Isonicotinonitrile
Substituent 3-Fluorophenyl 3-Cyanophenylamino
Functional groups Fluorine, nitrile Cyano, amino, nitrile
Potential reactivity Electrophilic substitution (F) Nucleophilic substitution (NH linker)

Key Differences:

Synthetic Utility: The amino linker in the analog provides a site for further functionalization (e.g., acylations), whereas the fluorine in the target compound is typically inert under mild conditions.

Bioactivity : While neither compound’s biological data is provided, fluorinated analogs are often prioritized in drug discovery for improved pharmacokinetics.

Research Findings and Limitations

No experimental data or peer-reviewed studies on this compound were found in the provided evidence. The sole reference to a related compound (CAS 137225-12-8) lacks detailed characterization, leaving critical gaps in:

  • Physicochemical properties (e.g., solubility, melting point).
  • Synthetic protocols (e.g., yield, catalysts).
  • Biological or industrial applications .

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